molecular formula C24H26Si B14274318 Silane, (1Z)-1-hexenyltriphenyl- CAS No. 126741-75-1

Silane, (1Z)-1-hexenyltriphenyl-

Katalognummer: B14274318
CAS-Nummer: 126741-75-1
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: KMERIWDTSMMZMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, (1Z)-1-hexenyltriphenyl- is an organosilicon compound that features a silicon atom bonded to a (1Z)-1-hexenyl group and three phenyl groups. This compound is part of a broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1Z)-1-hexenyltriphenyl- typically involves the hydrosilylation of 1-hexene with triphenylsilane. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions generally include:

    Temperature: Room temperature to 100°C

    Solvent: Toluene or other non-polar solvents

    Catalyst: Platinum or rhodium complexes

Industrial Production Methods

Industrial production of silanes often involves the direct reaction of silicon with chlorinated hydrocarbons, followed by purification steps to isolate the desired silane compound. The process may include:

    Chlorination: Silicon reacts with chlorinated hydrocarbons to form chlorosilanes.

    Hydrosilylation: Chlorosilanes are further reacted with alkenes in the presence of a catalyst to form the desired silane.

    Purification: The product is purified through distillation or other separation techniques to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Silane, (1Z)-1-hexenyltriphenyl- undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form silanols or siloxanes.

    Reduction: Can be reduced to form simpler silanes or silicon-containing compounds.

    Substitution: Undergoes nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, ozone

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

    Oxidation: Silanols, siloxanes

    Reduction: Simpler silanes, silicon hydrides

    Substitution: Various substituted silanes depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Silane, (1Z)-1-hexenyltriphenyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.

Wirkmechanismus

The mechanism of action of Silane, (1Z)-1-hexenyltriphenyl- involves the formation of strong silicon-carbon and silicon-oxygen bonds. These bonds are formed through:

    Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.

    Polymerization: Formation of Si-O-Si linkages through condensation reactions.

    Surface Functionalization: Attachment to surfaces via silanol groups, enhancing adhesion and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylsilane: Similar structure but lacks the (1Z)-1-hexenyl group.

    Vinyltriphenylsilane: Contains a vinyl group instead of a (1Z)-1-hexenyl group.

    Phenylsilane: Contains only one phenyl group and three hydrogen atoms.

Uniqueness

Silane, (1Z)-1-hexenyltriphenyl- is unique due to the presence of the (1Z)-1-hexenyl group, which imparts distinct reactivity and properties compared to other silanes. This compound’s ability to undergo specific reactions and form stable bonds makes it valuable in various applications, particularly in materials science and surface chemistry.

Eigenschaften

CAS-Nummer

126741-75-1

Molekularformel

C24H26Si

Molekulargewicht

342.5 g/mol

IUPAC-Name

hex-1-enyl(triphenyl)silane

InChI

InChI=1S/C24H26Si/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-21H,2-4H2,1H3

InChI-Schlüssel

KMERIWDTSMMZMF-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.